Methyl 14-oxoicosanoate
Description
Methyl 14-oxoicosanoate is a methyl ester derivative of a long-chain fatty acid featuring a ketone group at the 14th carbon position. Based on structural similarities, this compound is hypothesized to have a molecular formula of C₂₁H₄₀O₃ and a molecular weight approximating 340.54 g/mol, assuming a 20-carbon backbone with a ketone at position 14 . Its physicochemical properties, such as boiling point and density, are expected to align with those of other long-chain methyl esters, though positional effects of the ketone may introduce variations in reactivity and solubility.
Properties
CAS No. |
10411-44-6 |
|---|---|
Molecular Formula |
C21H40O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
methyl 14-oxoicosanoate |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-14-17-20(22)18-15-12-10-8-6-7-9-11-13-16-19-21(23)24-2/h3-19H2,1-2H3 |
InChI Key |
ZNMCAAXUXSFINQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 14-oxoicosanoate can be synthesized through several methods. One common approach involves the esterification of 14-oxoicosanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Potential Reaction Pathways
While direct experimental data on Methyl 14-oxoicosanoate’s reactivity is limited, its functional groups suggest plausible reaction mechanisms:
Hydrolysis of the Methyl Ester
The methyl ester group (-COOCH₃ ) is reactive under acidic or alkaline conditions, potentially hydrolyzing to form a carboxylic acid (-COOH ). This reaction could occur via nucleophilic attack by water, catalyzed by acids (e.g., H₂SO₄) or bases (e.g., NaOH):
Ketone Reactivity
The ketone groups (=O ) at position 14 may undergo:
-
Nucleophilic additions (e.g., Grignard reagents, hydrazines).
-
Oxidation (though ketones are generally resistant to oxidation).
-
Reduction to secondary alcohols using agents like LiAlH₄ or NaBH₄.
-
Enolate formation under basic conditions, enabling aldol condensation or Michael addition reactions.
Chain-Length Modifications
The saturated hydrocarbon backbone could undergo:
-
Oxidative cleavage (e.g., ozonolysis) to form smaller carbonyl compounds.
-
Hydrogenation (unlikely, as the chain is already saturated).
-
Epoxidation or halogenation , though steric hindrance from the long chain may reduce reactivity.
Limitations in Reaction Data
Available literature (e.g., PubChem ) provides structural and physical data but lacks explicit reaction studies for this compound. Inferred reactivity is based on analogous compounds (e.g., fatty acid esters and ketones). Further experimental validation is required to confirm these pathways.
Scientific Research Applications
Methyl 14-oxoicosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of methyl 14-oxoicosanoate involves its interaction with specific molecular targets and pathways. The ketone group can participate in various biochemical reactions, influencing cellular processes. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating oxidative stress and immune responses .
Comparison with Similar Compounds
Structural and Functional Group Comparison
The following methyl esters are compared based on chain length, functional group placement, and molecular characteristics:
Key Observations :
- Chain Length: this compound and Methyl 15-Oxoicosanoate share identical chain lengths (20 carbons), whereas Methyl 9-oxodecanoate has a shorter chain (10 carbons). Longer chains generally exhibit higher boiling points and lower solubility in polar solvents.
- Functional Group Position: The ketone at C14 in this compound vs. C15 in Methyl 15-Oxoicosanoate may influence molecular packing and intermolecular interactions.
- Branched vs. Linear Structures: Methyl 14-methylhexadecanoate lacks a ketone but includes a branched methyl group, reducing its polarity compared to oxo-esters .
Physicochemical Properties
While direct data for this compound is unavailable, extrapolations can be made from Methyl 15-Oxoicosanoate:
Notes:
- Longer carbon chains (e.g., C20 vs. C10) result in higher viscosity and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
